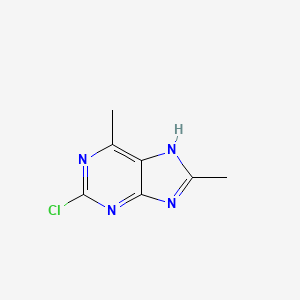
2-chloro-6,8-dimethyl-7H-purine
Overview
Description
2-chloro-6,8-dimethyl-7H-purine is a purine derivative characterized by the presence of chlorine and methyl groups at specific positions on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,8-dimethyl-7H-purine typically involves the chlorination of 6,8-dimethylpurine. One common method includes the reaction of 6,8-dimethylpurine with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-6,8-dimethyl-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include 2-amino-6,8-dimethylpurine or 2-alkoxy-6,8-dimethylpurine.
Oxidation: Products include 2-chloro-6,8-dimethylpurine oxides.
Reduction: Products include 6,8-dimethylpurine.
Coupling Reactions: Products include various substituted purines.
Scientific Research Applications
2-chloro-6,8-dimethyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6,8-dimethyl-7H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
- 2-Chloro-6-methylpurine
- 2-Chloro-8-methylpurine
- 6,8-Dimethylpurine
Comparison: 2-chloro-6,8-dimethyl-7H-purine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. Compared to 2-Chloro-6-methylpurine and 2-Chloro-8-methylpurine, the additional methyl group in this compound enhances its reactivity and potential for forming diverse derivatives. The compound’s structure also allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-6,8-dimethyl-7H-purine |
InChI |
InChI=1S/C7H7ClN4/c1-3-5-6(11-4(2)10-5)12-7(8)9-3/h1-2H3,(H,9,10,11,12) |
InChI Key |
HTIXRNAPPWCDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N=C(N2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














